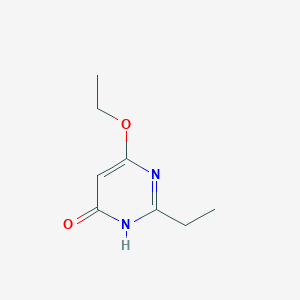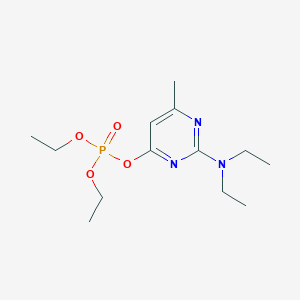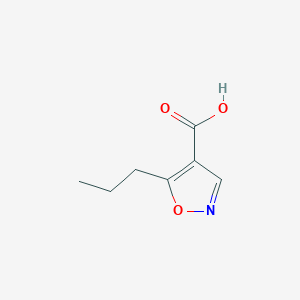
5-Propylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .
Molecular Structure Analysis
The molecular structure of 5-Propylisoxazole-4-carboxylic acid includes a five-membered isoxazole ring, a carboxylic acid group, and a propyl group . The molecule contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Domino Isoxazole-Isomerization : Serebryannikova et al. (2019) detailed the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process involved Fe(II)-catalyzed isomerization, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields, underlining the significance of this method in chemical synthesis (Serebryannikova et al., 2019).
Functional Heterocycles Synthesis : Vitale and Scilimati (2013) focused on the synthesis of functional isoxazoles, emphasizing their role as crucial starting reagents in the total synthesis of natural products, drugs, and agrochemicals (Vitale & Scilimati, 2013).
Transformation to Pyrrole Derivatives : Galenko et al. (2015) reported the domino reaction of 5-alkoxy- or 5-aminoisoxazoles under metal relay catalysis, transforming them into pyrrole-2,4-dicarboxylic acid derivatives, highlighting the versatility of isoxazoles in organic synthesis (Galenko et al., 2015).
Pharmacological and Biological Activities
Immunological Activity : Ryng et al. (1999) synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their immunotropic activity, revealing suppressory activities in the humoral and cellular immune response (Ryng et al., 1999).
QSAR Studies and Immunological Effects : Ryng et al. (2001) also explored the immunological activities of 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, highlighting the dependence of stimulatory or inhibitory effects on the substituents' origin and location, supported by QSAR studies (Ryng et al., 2001).
Material Science and Advanced Applications
- X-ray Crystallography and Computer-Aided Design : Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, focusing on their potential as antibacterial or antifungal agents. This included synthesis, X-ray diffraction, and quantum-chemical DFT calculations (Jezierska et al., 2003).
Orientations Futures
The future directions for research on 5-Propylisoxazole-4-carboxylic acid and other isoxazole derivatives are likely to focus on developing new synthetic strategies, improving the selectivity of peptide linkers, and exploring their potential applications in drug discovery . The use of unnatural amino acids and peptidomimetics is seen as a promising approach for the development of highly selective peptide linkers .
Propriétés
IUPAC Name |
5-propyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNNBLBFXZUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564026 |
Source


|
| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylisoxazole-4-carboxylic acid | |
CAS RN |
134541-04-1 |
Source


|
| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
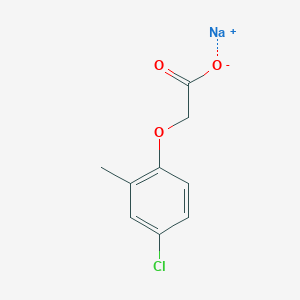
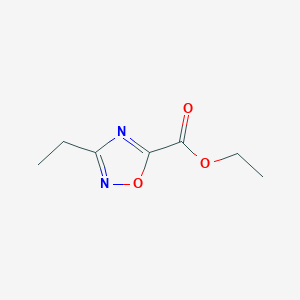

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)

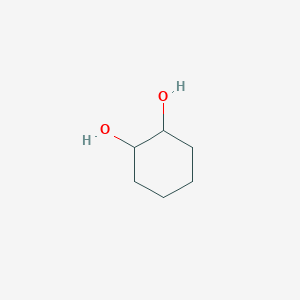

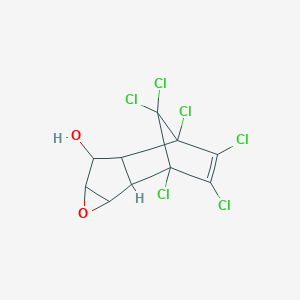
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)


